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Compound Name: Tmc-95A

Cat. No.: B1241362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Tmc-95A is a potent, naturally occurring proteasome inhibitor isolated from the fermentation

broth of Apiospora montagnei.[1][2] As a cyclic peptide, its complex structure includes several

stereocenters, giving rise to a family of diastereomers: Tmc-95A, Tmc-95B, Tmc-95C, and

Tmc-95D.[1][2] These molecules have garnered significant interest in the field of drug discovery

due to their selective and powerful inhibition of the 20S proteasome, a key player in cellular

protein degradation. This technical guide provides an in-depth overview of the biological activity

of Tmc-95A diastereomers, focusing on quantitative data, experimental methodologies, and

the underlying signaling pathways.

Core Activity: Potent and Selective Proteasome
Inhibition
The primary biological activity of Tmc-95A and its diastereomers is the inhibition of the 20S

proteasome, the catalytic core of the ubiquitin-proteasome system. This system is crucial for

the degradation of most intracellular proteins, thereby regulating a myriad of cellular processes

including cell cycle progression, signal transduction, and apoptosis. The 20S proteasome

possesses three distinct catalytic activities: chymotrypsin-like (ChT-L), trypsin-like (T-L), and

peptidylglutamyl-peptide hydrolyzing (PGPH) or caspase-like (C-L).

Tmc-95A exhibits a noncovalent and reversible mode of inhibition, a characteristic that

distinguishes it from many other proteasome inhibitors.[3] The inhibitory potency of the Tmc-95
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diastereomers varies significantly, highlighting the stereochemical sensitivity of the interaction

with the proteasome.

Quantitative Inhibitory Activity
The following table summarizes the 50% inhibitory concentrations (IC50) of Tmc-95A, B, C,

and D against the three catalytic activities of the 20S proteasome.

Diastereomer
Chymotrypsin-like
(ChT-L) IC50 (nM)

Trypsin-like (T-L)
IC50 (nM)

Peptidylglutamyl-
peptide
Hydrolyzing
(PGPH) IC50 (nM)

Tmc-95A 5.4 200 60

Tmc-95B ~5.4 ~200 ~60

Tmc-95C
20 to 150 times

weaker than A/B

20 to 150 times

weaker than A/B

20 to 150 times

weaker than A/B

Tmc-95D
20 to 150 times

weaker than A/B

20 to 150 times

weaker than A/B

20 to 150 times

weaker than A/B

Data sourced from Koguchi, Y. et al. (2000).[1][2]

As the data indicates, Tmc-95A and Tmc-95B are equipotent, demonstrating strong inhibition,

particularly against the chymotrypsin-like activity.[1][2] In contrast, Tmc-95C and Tmc-95D are

significantly less active.[1][2] This underscores the critical role of the stereochemistry at specific

positions for potent proteasome inhibition. Further structure-activity relationship (SAR) studies

have suggested that the asymmetric center at C-36, which differentiates Tmc-95A and B, has

minimal impact on activity, whereas the stereochemistry at C-7 is crucial.[4] Tmc-95A also

demonstrates high selectivity for the proteasome, showing no inhibition of other proteases like

m-calpain, cathepsin L, and trypsin at concentrations up to 30 µM.[1][2]

Experimental Protocols
The evaluation of Tmc-95A diastereomers and their analogs typically involves in vitro

proteasome inhibition assays. Below is a generalized methodology for such an experiment.
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In Vitro 20S Proteasome Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of Tmc-95A diastereomers against the

chymotrypsin-like, trypsin-like, and peptidylglutamyl-peptide hydrolyzing activities of the purified

20S proteasome.

Materials:

Purified 20S proteasome (from bovine erythrocytes or other sources)

Tmc-95A, Tmc-95B, Tmc-95C, Tmc-95D dissolved in a suitable solvent (e.g., DMSO)

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

Fluorogenic peptide substrates:

ChT-L: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin)

T-L: Boc-LRR-AMC (tert-Butoxycarbonyl-Leu-Arg-Arg-AMC)

PGPH: Z-LLE-AMC (Carbobenzoxy-Leu-Leu-Glu-AMC)

96-well microplates (black, for fluorescence readings)

Fluorometric microplate reader

Procedure:

Preparation of Reagents:

Prepare a stock solution of the 20S proteasome in assay buffer.

Prepare serial dilutions of the Tmc-95 diastereomers in assay buffer. Ensure the final

solvent concentration is consistent across all wells and does not exceed a level that

affects enzyme activity (typically <1%).

Prepare stock solutions of the fluorogenic peptide substrates in a suitable solvent (e.g.,

DMSO) and then dilute to the working concentration in assay buffer.
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Assay Setup:

In a 96-well microplate, add the following to each well:

Assay Buffer

A fixed amount of 20S proteasome solution.

Varying concentrations of the Tmc-95 diastereomer solutions (or vehicle control).

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation

period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

Initiation of Reaction and Measurement:

Initiate the enzymatic reaction by adding the specific fluorogenic peptide substrate to each

well.

Immediately place the microplate in a fluorometric plate reader.

Measure the increase in fluorescence intensity over time at an excitation wavelength of

~380 nm and an emission wavelength of ~460 nm. The rate of increase in fluorescence

corresponds to the rate of substrate cleavage and is proportional to the proteasome

activity.

Data Analysis:

Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.

Normalize the data by expressing the activity at each inhibitor concentration as a

percentage of the activity in the vehicle control wells (100% activity).

Plot the percentage of proteasome activity against the logarithm of the inhibitor

concentration.

Determine the IC50 value by fitting the data to a suitable dose-response curve using non-

linear regression analysis.
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Signaling Pathways and Logical Relationships
The primary mechanism of action of Tmc-95A is the inhibition of the ubiquitin-proteasome

pathway. This pathway is a major route for regulated protein degradation in eukaryotic cells.

Ubiquitin Tagging

Target Protein

Ubiquitin E1

ATP-dependent
activation E2Conjugation E3Ligation Polyubiquitinated Protein 26S Proteasome

Recognition and
Binding PeptidesDegradation

Tmc-95A

Click to download full resolution via product page

Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of Tmc-95A.

By inhibiting the proteasome, Tmc-95A leads to the accumulation of polyubiquitinated proteins.

This disruption of protein homeostasis can trigger a variety of downstream cellular responses,

including cell cycle arrest and apoptosis, which forms the basis of its potential as an anti-cancer

agent.

Experimental Workflow for Proteasome Inhibition Assay
The following diagram illustrates the typical workflow for an in vitro proteasome inhibition assay

as described in the protocol above.
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Caption: A generalized workflow for determining the IC50 of Tmc-95A diastereomers.
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In conclusion, Tmc-95A and its diastereomers are a fascinating class of natural products with

potent and selective inhibitory activity against the 20S proteasome. The significant differences

in activity among the diastereomers highlight the precise structural requirements for effective

inhibition. The methodologies and pathways described herein provide a foundational

understanding for researchers and drug development professionals working with these and

other proteasome inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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